molecular formula C10H14FN B14880665 2-(4-Fluorophenyl)butan-1-amine

2-(4-Fluorophenyl)butan-1-amine

Cat. No.: B14880665
M. Wt: 167.22 g/mol
InChI Key: CINNAYZGZASLFB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H14FN It is a derivative of butanamine, where a fluorophenyl group is attached to the second carbon of the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)butan-1-amine typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. Catalytic hydrogenation and other advanced reduction techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, influencing the release and uptake of monoamines such as serotonin, dopamine, and norepinephrine. This interaction can modulate various physiological and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)butan-2-amine
  • 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine

Uniqueness

2-(4-Fluorophenyl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

2-(4-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H14FN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2,7,12H2,1H3

InChI Key

CINNAYZGZASLFB-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1=CC=C(C=C1)F

Origin of Product

United States

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